molecular formula C19H17N3O5 B12031881 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 3-(1H-benzotriazol-1-yl)propanoate

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl 3-(1H-benzotriazol-1-yl)propanoate

Cat. No.: B12031881
M. Wt: 367.4 g/mol
InChI Key: GXXMAEYNMOAXAI-UHFFFAOYSA-N
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Description

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE is a complex organic compound that features a benzodioxin ring and a benzotriazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE typically involves multi-step organic reactions. The starting materials often include 1,4-benzodioxin and benzotriazole derivatives. The key steps in the synthesis may involve:

    Formation of the Benzodioxin Ring: This can be achieved through cyclization reactions involving catechol and ethylene glycol under acidic conditions.

    Attachment of the Benzotriazole Moiety: This step may involve nucleophilic substitution reactions where a benzotriazole derivative reacts with an appropriate electrophile.

    Formation of the Final Compound: The final step often involves esterification or amidation reactions to link the benzodioxin and benzotriazole moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (R-X)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.

Scientific Research Applications

2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(ethylsulfonyl)-4-piperidinecarboxamide

Uniqueness

The uniqueness of 2-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-OXOETHYL 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)PROPANOATE lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17N3O5

Molecular Weight

367.4 g/mol

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl] 3-(benzotriazol-1-yl)propanoate

InChI

InChI=1S/C19H17N3O5/c23-16(13-5-6-17-18(11-13)26-10-9-25-17)12-27-19(24)7-8-22-15-4-2-1-3-14(15)20-21-22/h1-6,11H,7-10,12H2

InChI Key

GXXMAEYNMOAXAI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)COC(=O)CCN3C4=CC=CC=C4N=N3

Origin of Product

United States

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